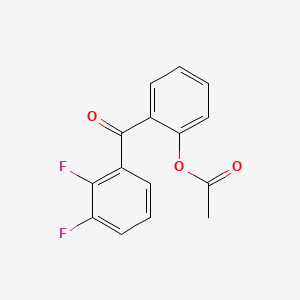

2-Acetoxy-2',3'-difluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

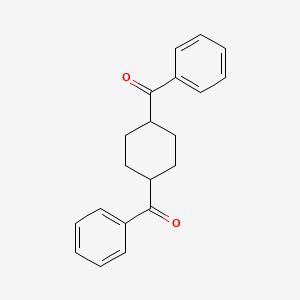

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2’,3’-difluorobenzophenone consists of a benzophenone core with two fluorine atoms and an acetoxy group attached . The exact positions of these groups on the benzophenone core can be determined through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

2-Acetoxy-2’,3’-difluorobenzophenone has a molecular weight of 276.23500 and a density of 1.293g/cm3 . The boiling point is 408.7ºC at 760 mmHg . More detailed physical and chemical properties can be determined through experimental measurements.Applications De Recherche Scientifique

Environmental Monitoring

2-Acetoxy-2',3'-difluorobenzophenone derivatives, specifically hydroxylated benzophenones like 2-hydroxybenzophenone, are used in environmental studies. They serve as UV absorbers and can be detected in environmental water samples. A study by Negreira et al. (2009) developed a method using solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining such compounds in water, highlighting their environmental presence and potential impacts (Negreira et al., 2009).

Photochemistry

Benzophenone derivatives, including this compound, have been studied for their photochemical properties. Plíštil et al. (2006) researched the photochemistry of related compounds, revealing their potential in synthetic organic chemistry due to the selectivity of their photoreactions (Plíštil et al., 2006).

Thermochromic Materials

The development of thermochromic materials also involves benzophenone derivatives. Troyano et al. (2018) reported on coordination polymers with similar structural motifs that exhibit reversible luminescent thermochromic behavior, useful in sensor films (Troyano et al., 2018).

Synthetic Chemistry Applications

In synthetic chemistry, 2,5-dihydro-1,3,4-oxadiazoles, structurally related to this compound, are valuable. Warkentin (2009) described their use in generating carbenes for the synthesis of various target molecules, emphasizing their versatility in chemical syntheses (Warkentin, 2009).

Polymer Synthesis

In polymer science, benzophenone derivatives play a role in developing high-performance polymers. Xiao et al. (2003) synthesized polymers using a fluorinated benzophenone monomer, highlighting the material's solubility and thermal properties, suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Microbial Metabolism Studies

Studies on microbial metabolism have also utilized benzophenone derivatives. Mouttaki et al. (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, offering insights into the metabolism of aromatic acids (Mouttaki et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

[2-(2,3-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOMBNIXMXLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641591 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-64-3 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)

![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)